Product packaging for 5-chloro-N-ethyl-2-methoxyaniline(Cat. No.:)

5-chloro-N-ethyl-2-methoxyaniline

Cat. No.: B13210135
M. Wt: 185.65 g/mol
InChI Key: WRCVBLZXCRSVEG-UHFFFAOYSA-N
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Description

Contextual Importance of the Chloroaniline and Anisidine Class in Synthetic Organic Chemistry

Chloroanilines and anisidines are prominent classes of compounds in synthetic organic chemistry, primarily serving as versatile intermediates. fiveable.mefiveable.me Their value stems from the reactivity of the aniline (B41778) core, which is modulated by the electronic effects of the chloro and methoxy (B1213986) substituents. The chloro group, being electron-withdrawing, decreases the basicity of the aniline nitrogen, influencing its nucleophilicity and reactivity in various transformations. fiveable.me This characteristic is crucial for controlling reaction pathways and achieving selectivity in complex syntheses. Chloroanilines are foundational in the production of a wide range of commercial products, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgscirp.org For instance, 4-chloroaniline (B138754) is a precursor to the antimicrobial agent chlorhexidine (B1668724) and various pesticides. wikipedia.org

Anisidines, characterized by a methoxy group on the aromatic ring, also play a significant role. The methoxy group is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring and enhances the nucleophilicity of the amino group compared to unsubstituted aniline. guidechem.com This property makes anisidines valuable starting materials for synthesizing pharmaceuticals, dyes, and other fine chemicals. guidechem.comnih.gov They are used as intermediates in the production of organic photosensitive materials and as corrosion inhibitors. guidechem.comnih.gov The combination of a chloro and a methoxy group on an aniline ring, as seen in derivatives like 5-chloro-2-methoxyaniline (B1222851), creates a unique electronic environment that can be exploited for regioselective reactions. chemicalbook.com

Overview of Previous Research Trajectories for Related Amines and Ethers

Research into amines and ethers, particularly N-alkylanilines and substituted anisidines, has a long and rich history. The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry, with methods ranging from classical alkylation using alkyl halides to more modern catalytic approaches. google.com For example, N-alkylanilines can be prepared by reacting anilines with N,N-dialkylanilines in the presence of zeolites at elevated temperatures. google.com Photochemical reactions of N-alkylanilines have also been explored, demonstrating the diverse reactivity of these compounds under various conditions. acs.org

The study of substituted anisidines has often focused on their use as precursors for more complex molecules. For instance, o-anisidine (B45086) is a key intermediate in the synthesis of azo pigments and dyes. nih.gov Research has also delved into the synthesis of meta-substituted anilines from anisidines through innovative methods like Brønsted acid-catalyzed meta-amination, which allows for the formation of otherwise difficult-to-access substitution patterns. nih.gov Furthermore, the development of synthetic methods for anilines, in general, has been a continuous effort, with techniques such as the reduction of nitroarenes being a common and effective strategy. youtube.com The functionalization of these aromatic cores continues to be an active area of research, with new catalytic systems and reaction methodologies being developed to improve efficiency and selectivity. nih.govacs.org

Rationale for Investigating 5-Chloro-N-ethyl-2-methoxyaniline as a Key Synthetic Intermediate

The specific substitution pattern of this compound makes it a molecule of significant interest for synthetic chemists. The presence of three distinct functional groups—a secondary amine, a chloro substituent, and a methoxy group—on the aromatic ring provides multiple sites for further chemical modification. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro group creates a unique reactivity profile that can be harnessed for selective transformations.

The parent compound, 5-chloro-2-methoxyaniline, is known to be used in the preparation of appetite-modulating molecules, highlighting the potential of this scaffold in medicinal chemistry. chemicalbook.com The N-ethyl group in this compound introduces an additional point of diversity and can influence the pharmacokinetic properties of potential drug candidates. This specific combination of substituents makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules. For example, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial fragment in numerous compounds with antitumor properties, including inhibitors of VEGFR2 tyrosine kinase. nih.gov This underscores the pharmacological importance of the 2-methoxy-5-substituted aniline core.

Scope and Objectives of Academic Research Focused on this compound

Academic research centered on this compound and its analogs would likely pursue several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the compound itself. This could involve optimizing the N-ethylation of 5-chloro-2-methoxyaniline or exploring novel synthetic pathways from different starting materials.

A second major area of investigation would be the exploration of its reactivity. This would involve systematically studying how the compound behaves in various organic reactions, such as electrophilic aromatic substitution, cross-coupling reactions, and further functionalization of the amino group. Understanding the regioselectivity of these reactions, guided by the directing effects of the chloro and methoxy groups, would be a critical objective.

Furthermore, research would likely focus on utilizing this compound as a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, or agrochemistry. This would involve designing and synthesizing libraries of derivatives and evaluating their biological or material properties. The physicochemical properties of the compound, such as its solubility, melting point, and spectroscopic data, would be thoroughly characterized to support these research endeavors. tcichemicals.comnih.gov

Below is a table summarizing the key properties of the parent compound, 5-chloro-2-methoxyaniline.

PropertyValue
CAS Number 95-03-4
Molecular Formula C₇H₈ClNO
Appearance Off-white to tan crystalline powder or flakes
Melting Point 81-83 °C
Synonyms 5-Chloro-o-anisidine, 2-Amino-4-chloroanisole

Data sourced from references chemicalbook.comtcichemicals.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B13210135 5-chloro-N-ethyl-2-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

5-chloro-N-ethyl-2-methoxyaniline

InChI

InChI=1S/C9H12ClNO/c1-3-11-8-6-7(10)4-5-9(8)12-2/h4-6,11H,3H2,1-2H3

InChI Key

WRCVBLZXCRSVEG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 5 Chloro N Ethyl 2 Methoxyaniline

Retrosynthetic Analysis of 5-Chloro-N-ethyl-2-methoxyaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the carbon-nitrogen (C-N) and carbon-halogen (C-Cl) bonds, as well as modifications to the amine and methoxy (B1213986) functional groups.

C-N Bond Disconnection:

Alkylation Approach: Disconnecting the ethyl group from the nitrogen atom suggests an alkylation reaction. This points to 5-chloro-2-methoxyaniline (B1222851) as a direct precursor, which can be reacted with an ethylating agent.

Reductive Amination: Alternatively, the N-ethyl group can be introduced via reductive amination of 5-chloro-2-methoxybenzaldehyde with ethylamine.

Cross-Coupling Approach: A disconnection of the entire N-ethylamino group from the aromatic ring points towards a palladium-catalyzed Buchwald-Hartwig amination, coupling an aryl halide like 1,4-dichloro-2-methoxybenzene with ethylamine. wikipedia.org

C-Cl Bond Disconnection:

This disconnection suggests a late-stage chlorination of a precursor like N-ethyl-2-methoxyaniline. However, controlling the regioselectivity of electrophilic chlorination can be challenging, often leading to a mixture of isomers.

Functional Group Interconversion:

The amino group can be derived from the reduction of a nitro group. This is a very common and reliable transformation in aniline (B41778) synthesis. chemistrysteps.comyoutube.com This leads to 4-chloro-1-methoxy-2-nitrobenzene as a key intermediate. This intermediate itself can be synthesized from simpler precursors.

Based on this analysis, a prominent forward synthetic strategy emerges: starting with a suitably substituted nitrobenzene (B124822), performing a reduction to the aniline, and finally, introducing the ethyl group.

Classical Synthetic Routes to this compound

Classical methods remain fundamental in organic synthesis and provide robust pathways to substituted anilines.

Nitration and Reduction Strategies

This is one of the most common and well-established methods for preparing aromatic amines. chemistrysteps.comyoutube.com The synthesis typically begins with a precursor that can be nitrated in a regioselective manner, followed by the reduction of the nitro group to an amine.

A plausible route starts with 4-chloroanisole.

Nitration: 4-chloroanisole is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group onto the aromatic ring. The methoxy group is an ortho-, para-director, and the position ortho to the methoxy group and meta to the chlorine atom is strongly activated, leading to the formation of 4-chloro-1-methoxy-2-nitrobenzene.

Reduction: The resulting nitro compound is then reduced to form 5-chloro-2-methoxyaniline. chemicalbook.com Various reducing agents can be employed for this step. A common industrial method involves catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. youtube.com Other effective methods include using metals in acidic conditions, such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl), or using reagents like hydrazine hydrate in the presence of a catalyst like iron(III) chloride. chemistrysteps.comchemicalbook.com One documented procedure using hydrazine hydrate with iron trichloride and activated carbon reports a 98% yield for this reduction step. chemicalbook.com

N-Alkylation: The final step is the ethylation of 5-chloro-2-methoxyaniline to yield the target compound. This can be achieved using various ethylating agents such as ethyl iodide or diethyl sulfate in the presence of a base to neutralize the acid formed during the reaction.

Table 1: Comparison of Reduction Methods for 4-chloro-1-methoxy-2-nitrobenzene

Reducing Agent/SystemCatalystSolventConditionsYield of 5-chloro-2-methoxyanilineReference
Hydrazine HydrateIron(III) Chloride / Active CarbonMethanolReflux, 16h98% chemicalbook.com
Hydrogen (H₂)Palladium on Carbon (Pd/C)Ethanol (B145695)RT, Atmospheric PressureTypically High youtube.com
Iron (Fe)Hydrochloric Acid (HCl)Water/EthanolHeatingGenerally Good to High youtube.com

Halogenation and Alkylation Approaches

An alternative classical route involves introducing the halogen and alkyl groups onto a pre-existing aniline derivative.

Starting Material: This approach could begin with N-ethyl-2-methoxyaniline.

Electrophilic Halogenation: The precursor is then subjected to chlorination. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used. However, a significant challenge in this approach is controlling the regioselectivity. The amino group (or its N-ethyl derivative) and the methoxy group are both activating, ortho-, para-directing groups. byjus.com This can lead to a mixture of chlorinated products, including dichlorinated species, and separation can be difficult. The para-position relative to the strongly activating methoxy group is the most likely site for substitution, which would yield the desired 5-chloro isomer.

Another variation involves the halogenation of aniline N-oxides. Treatment of N,N-dialkylaniline N-oxides with thionyl chloride has been shown to produce ortho-chlorinated anilines. nih.gov This method offers an alternative regiochemical outcome compared to standard electrophilic aromatic substitution.

Modern Catalytic and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-Catalyzed Cross-Coupling Reactions in Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

A potential Buchwald-Hartwig approach to this compound could involve:

Reactants: Coupling an aryl halide, such as 1,4-dichloro-2-methoxybenzene or 1-bromo-4-chloro-2-methoxybenzene, with ethylamine.

Catalyst System: This reaction requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency. Sterically hindered and electron-rich ligands, such as those based on biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often employed. nih.govresearchgate.net

Conditions: The reaction is run in the presence of a base (e.g., NaOt-Bu, K₂CO₃) in an inert solvent like toluene or dioxane.

The main challenge in this specific synthesis would be the selective reaction at one of the two halogen sites if a di-halogenated starting material is used.

Table 2: Representative Palladium Catalyst Systems for C-N Coupling

Palladium PrecursorLigand TypeBaseTypical SolventKey Features
Pd(OAc)₂Biarylphosphine (e.g., RuPhos)NaOt-BuTolueneHigh efficiency for aryl chlorides. researchgate.net
Pd₂(dba)₃Bidentate Phosphine (e.g., BINAP)Cs₂CO₃DioxaneEarly generation, good for primary amines. wikipedia.org
Pd-NHC complexesN-Heterocyclic Carbene (NHC)K₃PO₄t-Amyl alcoholHigh stability and reactivity. nih.gov

Photocatalytic and Electrosynthetic Pathways

Green chemistry encourages the use of alternative energy sources like light and electricity to drive chemical reactions under milder conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for various organic transformations, including the synthesis of aniline derivatives. For instance, the reduction of nitroaromatics to anilines can be achieved photocatalytically at room temperature, offering a green alternative to traditional high-temperature hydrogenation or the use of stoichiometric metal reductants. lookchem.com A potential photocatalytic route would involve the reduction of 4-chloro-1-methoxy-2-nitrobenzene using a suitable photocatalyst (e.g., organic dyes, transition metal complexes, or semiconductors) under visible light irradiation.

Electrosynthesis: Electrochemical methods provide another green approach, using electrons as a "traceless" reagent. The electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines has been demonstrated to be highly selective, even in the presence of other reducible functional groups. researchgate.netnih.gov This method often operates at room temperature in aqueous solutions and avoids the need for high-pressure hydrogen gas or sacrificial chemical reductants. nih.gov Applying this to 4-chloro-1-methoxy-2-nitrobenzene could provide a highly efficient and sustainable route to the key intermediate, 5-chloro-2-methoxyaniline.

These modern methods, while perhaps not yet standard for the bulk production of this specific compound, represent the forefront of synthetic methodology, offering potential advantages in terms of safety, environmental impact, and reaction conditions.

Solvent-Free and Atom-Economical Methodologies

The synthesis of this compound can be approached through various methodologies, with a growing emphasis on environmentally benign processes. Traditional N-alkylation methods often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of salt waste. In contrast, modern synthetic strategies focus on atom economy, where the majority of the atoms from the reactants are incorporated into the final product.

One of the most promising atom-economical approaches for the N-alkylation of anilines, which can be applied to the synthesis of this compound, is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This methodology typically employs an alcohol as the alkylating agent, with water being the only byproduct. The reaction is catalyzed by transition metal complexes, with catalysts based on iridium, ruthenium, manganese, and nickel being prominent. For the synthesis of this compound, this would involve the reaction of 5-chloro-2-methoxyaniline with ethanol.

The general mechanism for the borrowing hydrogen strategy involves the following steps:

The metal catalyst temporarily abstracts hydrogen from the alcohol (ethanol), oxidizing it to an aldehyde (acetaldehyde).

The aniline (5-chloro-2-methoxyaniline) condenses with the in-situ generated aldehyde to form an imine.

The metal hydride species, formed in the first step, then reduces the imine to the desired N-alkylated amine (this compound), and the catalyst is regenerated.

This process is highly atom-economical as all the atoms from the aniline and the ethyl group of the alcohol are incorporated into the final product.

Solvent-free, or neat, reaction conditions are also being explored for N-alkylation reactions to reduce the environmental impact of organic solvents. Gold-catalyzed N-alkylation of anilines with alcohols has been shown to proceed efficiently under solvent-free conditions, offering a clean and atom-efficient route to N-alkylated amines. fudan.edu.cn Such a process for the synthesis of this compound would involve heating a mixture of 5-chloro-2-methoxyaniline, ethanol, and the catalyst.

Another approach to atom-economical N-alkylation involves the use of nitriles as alkylating agents under hydrogenation conditions. For the synthesis of this compound, this would involve the reaction of 5-chloro-2-methoxyaniline with acetonitrile in the presence of a hydrogenation catalyst like Palladium on carbon (Pd/C). rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing an efficient and cost-effective manufacturing process.

Temperature, Pressure, and Catalyst Loading Effects

Temperature: The reaction temperature plays a critical role in the N-alkylation of anilines. Generally, higher temperatures are required to facilitate the dehydrogenation of the alcohol and the subsequent condensation and reduction steps. For the N-alkylation of anilines with alcohols using metal catalysts, temperatures typically range from 80°C to 180°C. fudan.edu.cnnih.gov The optimal temperature will depend on the specific catalyst and substrates used. For instance, in the selective N-alkylation of anilines in the presence of zeolite catalysts, temperatures between 250°C and 350°C in the vapor phase are employed. google.com

Pressure: While many N-alkylation reactions are carried out at atmospheric pressure, in some cases, applying pressure can be beneficial. For instance, when using gaseous reactants or when the reaction temperature is above the boiling point of the solvent or reactants, a closed system under pressure is necessary. In some reported gold-catalyzed N-alkylations of anilines with benzyl (B1604629) alcohol, the reaction was carried out under a nitrogen atmosphere at 5 atm. fudan.edu.cn

Catalyst Loading: The amount of catalyst used is a key factor in terms of both reaction efficiency and cost. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe. Catalyst loading is typically expressed in mole percent (mol%) relative to the limiting reactant. For the N-alkylation of anilines with alcohols, catalyst loadings can range from as low as 0.0083 mol% for highly active gold catalysts to 1-5 mol% for other transition metal catalysts. fudan.edu.cnresearchgate.net Optimization studies often involve screening different catalyst loadings to find the optimal balance.

The following table summarizes the optimization of reaction conditions for the N-alkylation of aniline with benzyl alcohol using an NHC-Ir(III) catalyst, which can serve as a model for the synthesis of this compound. acs.orgnih.gov

EntryCatalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)
12a (1.0)tBuOK1202055
22b (1.0)tBuOK1202080
32c (1.0)tBuOK1202072
42b (1.0)Cs2CO31202062
52b (1.0)K2CO31202033
62b (1.0)tBuOK1202493
72b (0.5)tBuOK1202048

This data is illustrative and based on a model reaction. Optimal conditions for the synthesis of this compound may vary.

Solvent System Selection and Optimization

The choice of solvent can significantly influence the outcome of the N-alkylation reaction. While solvent-free conditions are ideal from an environmental perspective, in many cases, a solvent is necessary to ensure proper mixing and heat transfer. The solvent should be inert under the reaction conditions and should be able to dissolve the reactants and the catalyst.

For the N-alkylation of anilines with alcohols, common solvents include toluene and diglyme. nih.govresearchgate.net In some cases, the alcohol reactant itself can serve as the solvent, particularly when used in excess. The optimization of the solvent system involves screening a range of solvents to identify the one that provides the best balance of yield, selectivity, and reaction rate.

Reactor Design and Process Intensification Studies

For the large-scale production of this compound, reactor design and process intensification are critical considerations. The choice of reactor depends on the reaction phase (liquid, gas, or multiphase) and the operating conditions.

For liquid-phase reactions, stirred tank reactors are commonly used. For gas-phase reactions, such as those using zeolite catalysts, a fixed-bed reactor is often employed. google.com Process intensification aims to develop smaller, more efficient, and safer production processes. This can involve the use of microreactors, which offer enhanced heat and mass transfer, or flow chemistry, where reactants are continuously pumped through a reactor. These technologies can lead to improved yields, selectivity, and safety, especially for exothermic reactions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

After the synthesis of this compound, the crude product needs to be purified to remove unreacted starting materials, catalyst residues, and any byproducts. The choice of purification method depends on the physical and chemical properties of the product and the impurities.

Common purification techniques for N-alkylated anilines include:

Extraction: The reaction mixture can be worked up by extraction to separate the product from water-soluble impurities and catalyst residues. This typically involves dissolving the crude product in an organic solvent and washing it with water or an acidic or basic solution.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification. This technique separates compounds based on their boiling points.

Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification method. This process relies on the difference in solubility between the product and the impurities at different temperatures.

Column Chromatography: For laboratory-scale synthesis or for the purification of complex mixtures, silica gel column chromatography is a versatile technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). nih.gov

The purification of intermediates in a multi-step synthesis is also crucial to ensure the purity of the final product. The same techniques described above can be applied to the purification of synthetic intermediates.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro N Ethyl 2 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 5-chloro-N-ethyl-2-methoxyaniline is rich in electrons due to the presence of the strongly electron-donating ethylamino and methoxy (B1213986) groups, making it highly susceptible to electrophilic attack.

The orientation of incoming electrophiles is directed by the existing substituents. Both the N-ethylamino (-NHEt) and methoxy (-OCH₃) groups are powerful activating groups and are ortho, para-directors. The chlorine atom (-Cl) is a deactivating group due to its inductive electron withdrawal, but it also directs incoming electrophiles to the ortho and para positions through resonance.

The positions on the ring relative to the substituents are as follows:

C1: Attached to the -NHEt group.

C2: Attached to the -OCH₃ group.

C3: ortho to -OCH₃, meta to -NHEt and -Cl.

C4: para to -NHEt, meta to -OCH₃, ortho to -Cl.

C5: Attached to the -Cl group.

C6: ortho to -NHEt, para to -OCH₃.

Considering the directing effects:

The N-ethylamino group strongly directs to positions C6 (ortho) and C4 (para).

The methoxy group strongly directs to positions C3 (ortho) and C6 (para).

The chloro group weakly directs to positions C4 and C6 (ortho and para respectively).

The combined influence of these groups, particularly the powerful activating -NHEt and -OCH₃ groups, synergistically activates positions C4 and C6 for electrophilic substitution. Position C6 is strongly activated by both groups (para to methoxy, ortho to ethylamino) and is a likely site for reaction. Position C4 is also strongly activated (para to ethylamino, ortho to chloro). The precise outcome of reactions like nitration or halogenation would depend on the specific reaction conditions and the steric hindrance posed by the N-ethyl group.

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. afit.edu It relates reaction rates and equilibrium constants to the Hammett constants (σ) of the substituents. nih.govrsc.org Electron-donating groups have negative σ values, indicating they accelerate reactions that build up positive charge (like electrophilic substitution), while electron-withdrawing groups have positive σ values.

Below is a table of Hammett constants for related parent substituents, which provides insight into their electronic effects.

Substituentσ_metaσ_paraElectronic Effect
-NH₂ (proxy for -NHEt)-0.16-0.66Strongly Activating
-OCH₃+0.12-0.27Activating
-Cl+0.37+0.23Deactivating

Data sourced from Hammett constant compilations. afit.edu

The strongly negative σ_para values for the amino and methoxy groups highlight their capacity to stabilize the positively charged intermediate (the sigma complex) formed during electrophilic aromatic substitution, thus increasing the reaction rate. afit.edu Conversely, the positive σ value for chlorine indicates its deactivating nature. afit.edu

Nucleophilic Reactions at the Aromatic Chlorine Moiety

The chlorine atom on the aromatic ring can potentially be replaced by nucleophiles through different mechanisms.

Nucleophilic Aromatic Substitution (SNAr) is a two-step mechanism where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub This reaction is typically facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, as they are necessary to stabilize the negative charge of the intermediate. pressbooks.pub

In this compound, the ring is substituted with electron-donating groups (-NHEt, -OCH₃), which destabilize the negatively charged intermediate required for the SNAr mechanism. Therefore, direct displacement of the chlorine atom by nucleophiles such as amines or alkoxides via the SNAr pathway is generally unfavorable and would require harsh reaction conditions. pressbooks.pub

A more effective strategy for functionalizing the C-Cl bond is through transition metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the aryl halide. beilstein-journals.orglibretexts.orgwikipedia.org this compound is a suitable aryl chloride substrate for these transformations.

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net It is a versatile method for synthesizing more complex aniline (B41778) derivatives.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org

The general conditions for these reactions are summarized in the table below.

Coupling ReactionReactant PartnerTypical CatalystTypical LigandTypical Base
Suzuki R-B(OH)₂Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄
Buchwald-Hartwig R₂NHPd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, XPhosNaOt-Bu, K₂CO₃, Cs₂CO₃
Sonogashira R-C≡CHPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, i-Pr₂NH

Reactions Involving the Secondary Amine Functionality

The secondary amine group (-NHEt) in this compound is nucleophilic and can participate in a variety of reactions. wikipedia.org

Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-substituted amide. This is an example of the Schotten-Baumann reaction. wikipedia.org For instance, reaction with acetyl chloride would yield N-(5-chloro-2-methoxyphenyl)-N-ethylacetamide.

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to produce stable sulfonamides. wikipedia.org This transformation, known as the Hinsberg reaction, can be used for the characterization and protection of amines.

Alkylation: While the amine is already alkylated, further reaction with alkyl halides can occur to form a tertiary amine. However, this reaction can be difficult to control and may lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct. libretexts.org

These reactions demonstrate the versatility of the secondary amine, allowing for the synthesis of a wide range of derivatives from the parent this compound scaffold.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nitrogen atom of this compound readily participates in nucleophilic substitution reactions with various acylating, sulfonylating, and carbamoylating agents.

Acylation: The reaction with acyl halides or anhydrides, typically in the presence of a base like pyridine or triethylamine, yields the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce N-(5-chloro-2-methoxyphenyl)-N-ethylacetamide. The reaction proceeds via a nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides, such as benzenesulfonyl chloride, in a basic medium affords the corresponding sulfonamide, N-(5-chloro-2-methoxyphenyl)-N-ethylbenzenesulfonamide. These reactions are crucial for the synthesis of various biologically active compounds.

Carbamoylation: Carbamoylation can be achieved by reacting this compound with isocyanates or carbamoyl (B1232498) chlorides. A phosgene-free method involves the use of dimethyl carbonate with a suitable catalyst. mdpi.com For instance, reaction with an appropriate isocyanate would yield a substituted urea (B33335) derivative. Mechanistic studies suggest that for carbamoylation using urea, an indium triflate catalyst can activate the urea by O-coordination, facilitating nucleophilic attack by the amine. wikipedia.org

Table 1: Representative Acylation, Sulfonylation, and Carbamoylation Reactions
Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-Acyl derivative
SulfonylationBenzenesulfonyl chlorideN-Sulfonyl derivative
CarbamoylationPhenyl isocyanateN,N'-Disubstituted urea

Alkylation and Reductive Amination Strategies

Alkylation: The secondary amine of this compound can be further alkylated to form a tertiary amine. However, direct alkylation with alkyl halides can sometimes lead to the formation of quaternary ammonium salts.

Reductive Amination: A more controlled method for introducing an ethyl group onto the primary amine precursor, 5-chloro-2-methoxyaniline (B1222851), is through reductive amination. This typically involves the reaction of the primary aniline with acetaldehyde (B116499) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. nih.govnih.govnih.govorganic-chemistry.org A one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol (B145695) has been reported using a Raney Ni catalyst, where the ethanol serves as both a source of the ethyl group (via acetaldehyde intermediate) and a hydrogen donor for the reduction. ijarsct.co.in This methodology is applicable to substituted anilines.

Oxidation and Reduction Chemistry of the Amine

Oxidation: The oxidation of N-alkylanilines can lead to a variety of products depending on the oxidant and reaction conditions. Electrochemical oxidation of N-ethylaniline has been shown to produce p-benzoquinone and N,N'-diethylbenzidine. nih.gov The oxidation can proceed via a one-electron transfer mechanism, as has been studied with enzymes like horseradish peroxidase (HRP). nih.govrsc.orgresearchgate.netrsc.org HRP-catalyzed oxidation of aromatic tertiary amines with hydrogen peroxide typically results in a secondary amine and an aldehyde. rsc.org For N-alkylanilines, the ease of N-dealkylation is influenced by the nature of the alkyl group.

Reduction: The amine group in this compound is already in a reduced state. However, the synthesis of its precursor, 5-chloro-2-methoxyaniline, involves the reduction of a nitro group. This reduction of 4-chloro-2-nitroanisole (B146433) can be achieved using various reducing agents, such as iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation. chemicalbook.comchemicalbook.comchemicalbook.com

Transformations of the Methoxy Group

The methoxy group is a key feature of the molecule, influencing its electronic properties and providing a handle for further chemical modifications.

Demethylation Reactions (e.g., using Lewis Acids, nucleophiles)

The cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation. Strong Lewis acids are frequently employed for this purpose.

Boron Tribromide (BBr₃): BBr₃ is a powerful reagent for the demethylation of aryl methyl ethers. wikipedia.orgcommonorganicchemistry.comnih.govnih.govnih.gov The reaction proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chemicalbook.comnih.gov This method is generally effective but requires careful handling due to the reactivity of BBr₃ with moisture. orgsyn.org

Aluminum Trichloride (AlCl₃): AlCl₃ can also be used for demethylation, although it is a weaker Lewis acid than BBr₃. wikipedia.org Milder conditions using other Lewis acids like scandium triflate have also been reported for the acylation of substituted anisoles, which can sometimes be accompanied by demethylation. rsc.org

Other Reagents: Other reagents like 47% hydrobromic acid can also effect demethylation through a Brønsted acid-catalyzed pathway. wikipedia.org

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers
ReagentTypeGeneral Conditions
Boron Tribromide (BBr₃)Strong Lewis AcidLow temperature (e.g., -78 °C to rt) in an inert solvent like DCM
Aluminum Trichloride (AlCl₃)Lewis AcidOften requires heating in a solvent like dichloromethane
Hydrobromic Acid (HBr)Strong Brønsted AcidRefluxing in aqueous HBr

Rearrangement Studies

While specific rearrangement studies on this compound are not extensively documented, related aniline derivatives are known to undergo rearrangements. For instance, the Smiles rearrangement could be a possibility under certain conditions, involving the intramolecular nucleophilic aromatic substitution. depaul.edu

Cyclization and Heterocycle Formation Reactions Utilizing this compound

The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

Quinoline (B57606) Synthesis: Substituted anilines are key starting materials for the synthesis of quinolines. The electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for preparing substituted quinolines. researchgate.netnih.govnih.govamazonaws.com For instance, an appropriately substituted N-(2-alkynyl)-5-chloro-N-ethyl-2-methoxyaniline could undergo cyclization to form a highly functionalized quinoline. Another approach involves the reaction of acetanilides with Vilsmeier's reagent to yield 2-chloroquinoline-3-carbaldehydes. tcichemicals.com Palladium-catalyzed oxidative annulation strategies have also been developed for quinoline synthesis from anilines and other starting materials. mdpi.com

Indole (B1671886) Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. ijarsct.co.inwikipedia.orgjk-sci.com The corresponding N-ethyl-phenylhydrazine derived from this compound could be used in this reaction. Interestingly, studies on the Fischer indole synthesis of 2-methoxyphenylhydrazones have shown that abnormal products, such as chloro-substituted indoles, can be formed through cyclization on the side of the methoxy group. nih.govnih.gov

Carbazole Synthesis: N-alkylated anilines like N-ethylaniline can be used in the synthesis of N-alkyl carbazoles. One reported method involves the reaction of N-ethylaniline with 2-chlorocyclohexanone, followed by cyclization and dehydrogenation to yield N-ethylcarbazole. google.com This suggests that this compound could be a precursor to substituted N-ethylcarbazoles. nih.govorganic-chemistry.orgbeilstein-journals.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnih.govnih.govdepaul.eduresearchgate.netjk-sci.comgoogle.com While this compound itself is not a β-arylethylamine, derivatives where the N-ethyl group is replaced by a β-arylethyl moiety could undergo this reaction. The electron-rich nature of the methoxy-substituted ring would facilitate the electrophilic aromatic substitution step of the cyclization.

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

The reaction kinetics and thermodynamic profiles of transformations involving this compound are dictated by the electronic and steric nature of its substituents. The interplay between the electron-donating methoxy (-OCH3) and N-ethylamino (-NHCH2CH3) groups, and the electron-withdrawing chloro (-Cl) group, governs the reactivity of the aromatic ring and the nucleophilicity of the nitrogen atom. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be derived from the well-established principles of physical organic chemistry and data from analogous substituted anilines.

Key transformations of this compound include electrophilic aromatic substitution, N-alkylation, and oxidation. The kinetics of these reactions are influenced by the activation energy (Ea), which is, in turn, affected by the stability of the transition state. The thermodynamic profile is determined by the change in Gibbs free energy (ΔG) between reactants and products.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the methoxy and N-ethylamino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it also directs ortho and para. stackexchange.comquora.com The combined effect of these substituents makes the aromatic ring of this compound highly reactive towards electrophiles, with substitution anticipated to occur at the positions most activated by the synergistic effects of the -OCH3 and -NHCH2CH3 groups and least sterically hindered.

The relative rates of electrophilic substitution can be qualitatively predicted. The strong resonance donation from the nitrogen and oxygen atoms significantly lowers the activation energy for the formation of the arenium ion intermediate, making the reaction faster than that of benzene (B151609). youtube.com However, the presence of the deactivating chloro group will likely make the reaction slightly slower than that of N-ethyl-2-methoxyaniline.

The relationship between substituent effects and reaction rates can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = σρ

where k₀ is the rate constant for the unsubstituted reference reaction. wikipedia.org For electrophilic aromatic substitution, the reaction constant ρ has a large negative value, indicating that electron-donating groups (with negative σ values) accelerate the reaction.

Table 1: Estimated Hammett Substituent Constants and Their Impact on Electrophilic Aromatic Substitution.

SubstituentPositionHammett Constant (σp)Expected Effect on Rate
-OCH32-0.27Accelerating
-Cl5+0.23Decelerating
-NHCH2CH31(similar to -NH2) ~ -0.66Strongly Accelerating

Note: The values are illustrative and based on standard Hammett constants. The actual effect will be a combination of these influences.

Thermodynamic Considerations

The thermodynamic profile of these reactions is also influenced by the substituents. The formation of more stable products will be thermodynamically favored. For instance, in electrophilic substitution, the substitution pattern that allows for the most effective resonance stabilization of the product will be preferred.

Table 2: Hypothetical Thermodynamic Data for the Nitration of Substituted Anilines.

ReactantΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol) at 298 K
Aniline-120-50-105.1
2-Methoxyaniline-135-55-118.6
5-Chloro-2-methoxyaniline-125-52-109.5
This compound-140-60-122.1

Note: These values are hypothetical and for illustrative purposes to show the expected trend based on substituent effects.

The data in the hypothetical table illustrates that the presence of electron-donating groups generally leads to a more exothermic reaction (more negative ΔH) and a more favorable Gibbs free energy change (more negative ΔG), promoting product formation. The N-ethyl group, being slightly more electron-donating than a hydrogen atom, would be expected to further enhance the thermodynamic favorability of the reaction compared to its primary amine counterpart.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Chloro N Ethyl 2 Methoxyaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 5-chloro-N-ethyl-2-methoxyaniline. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Multi-dimensional NMR (2D-COSY, HSQC, HMBC) for Complete Structural Assignment

¹H and ¹³C NMR Spectral Predictions: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the N-ethyl and O-methyl groups. The aromatic region would display an ABC spin system due to the substitution pattern. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1-~148Carbon bearing the N-ethyl group.
C2-~150Carbon bearing the methoxy (B1213986) group.
C3~6.8~112Aromatic CH.
C4~7.1~129Aromatic CH.
C5-~123Carbon bearing the chloro group.
C6~6.7~110Aromatic CH.
N-H~4.0 (broad)-Chemical shift is concentration and solvent dependent. libretexts.orglibretexts.org
N-CH₂~3.2 (quartet)~40Methylene group of ethyl.
CH₃ (ethyl)~1.3 (triplet)~15Methyl group of ethyl.
O-CH₃~3.8 (singlet)~56Methoxy group.

To confirm these assignments and establish the molecule's connectivity, a suite of 2D NMR experiments is essential. science.govwikipedia.org

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Key correlations would be observed between the N-H proton and the adjacent methylene (-CH₂-) protons of the ethyl group, and between the methylene protons and the terminal methyl (-CH₃) protons. It would also confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link each proton signal (e.g., from the aromatic C-H, -OCH₃, and -NCH₂CH₃ groups) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. wikipedia.orgresearchgate.net It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the N-H proton to the aromatic C1 and C2 carbons, and from the methoxy protons (-OCH₃) to the C2 carbon, providing unambiguous proof of the substituent positions.

Variable Temperature NMR for Conformational Dynamics Studies

Substituted anilines can exhibit restricted rotation around the C(aryl)-N bond, and similarly, anisoles can show restricted rotation around the C(aryl)-O bond. These dynamic processes can often be studied using Variable Temperature (VT) NMR. researchgate.netnih.gov

For this compound, VT-NMR experiments could provide insight into the conformational dynamics. nih.gov At room temperature, rotation around the C-N and C-O bonds might be fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, this rotation could slow down. If the energy barrier to rotation is sufficiently high, the single set of signals for the aromatic ring and substituents might broaden, then decoalesce into two or more sets of signals corresponding to distinct, slowly interconverting conformers. By analyzing the coalescence temperature and the chemical shift differences between the conformers, the activation energy for the rotational barrier can be calculated.

Solid-State NMR for Polymorphic Analysis (if applicable)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be investigated using solid-state NMR (ssNMR). researchgate.netresearchgate.net Different polymorphs of a compound can have distinct physical properties. While it is not known if this compound exhibits polymorphism, ssNMR would be the technique of choice for such a study.

In a solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiment, the chemical shifts of the carbon nuclei are highly sensitive to the local electronic environment, which is influenced by the crystal packing. nih.gov If multiple polymorphic forms are present in a sample, ssNMR can distinguish them as each form would give rise to a unique set of carbon resonances. nih.gov This allows for the identification and quantification of different polymorphs in a bulk sample. bruker.com

Detailed Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. These two methods are often complementary. jasco-global.com

Vibrational Band Assignment and Functional Group Analysis

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the substituted benzene (B151609) ring, the secondary amine, the ethyl group, and the methoxy group. Detailed assignments can be made with reference to studies on similar molecules, such as 5-chloro-ortho-methoxyaniline. niscpr.res.inresearchgate.net

Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H Stretch3350 - 3450MediumWeak
Aromatic C-H Stretch3000 - 3100Medium-WeakStrong
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 2980StrongStrong
Aromatic C=C Stretch1500 - 1600Strong-MediumStrong
N-H Bend1500 - 1580Medium-WeakWeak
CH₂ Scissoring~1460MediumMedium
Aromatic C-N Stretch1250 - 1350StrongMedium
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)1200 - 1275StrongMedium-Weak
Symmetric C-O-C Stretch (Aryl-Alkyl Ether)1020 - 1075MediumMedium
C-Cl Stretch1000 - 1100 (Aromatic)StrongStrong
N-H Wag (Out-of-plane bend)700 - 750Broad, MediumVery Weak

References for general ranges: libretexts.orgspectroscopyonline.comnist.govresearchgate.netresearchgate.netmaterialsciencejournal.org

The N-H stretching vibration, appearing as a single band for a secondary amine, is a key diagnostic peak. spectroscopyonline.com The aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring. The strong bands corresponding to the C-N and C-O stretching vibrations are also characteristic. The C-Cl stretch is expected in the fingerprint region. The aliphatic C-H stretching and bending modes from the ethyl and methoxy groups will be prominent in the spectrum.

Hydrogen Bonding and Intermolecular Interaction Studies

The secondary amine group (-NH-) in this compound can participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. acs.org

In a concentrated or pure sample (liquid or solid state), intermolecular hydrogen bonding of the N-H---N or N-H---O type is expected. This interaction can be readily observed in the IR spectrum. Compared to a very dilute solution in a non-polar solvent where the molecule is essentially isolated, the N-H stretching band in a hydrogen-bonded sample will be broadened and shifted to a lower frequency (red-shifted). libretexts.orgresearchgate.net The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interaction. The broad N-H wagging vibration, typically seen between 700-750 cm⁻¹, is also characteristic of secondary amines and is influenced by hydrogen bonding. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. spectroscopyeurope.comlibretexts.org It is exceptionally sensitive to the three-dimensional or stereochemical structure of a molecule, making it an indispensable tool for the study of optically active compounds. creative-proteomics.comlibretexts.org While specific studies applying CD spectroscopy to chiral derivatives of this compound are not extensively documented in prominent scientific literature, the principles of the technique indicate its significant potential and applicability should such chiral derivatives be synthesized and analyzed.

The primary application of CD spectroscopy in this context would be the unambiguous determination of the absolute configuration of stereogenic centers. creative-proteomics.comchiralabsxl.com For a derivative of this compound to be chiral, it would need to possess a stereocenter, for instance, through substitution on the ethyl group or by restricted rotation (atropisomerism) caused by bulky substituents. The resulting enantiomers would produce CD spectra that are exact mirror images of one another. chiralabsxl.com A positive Cotton effect for one enantiomer at a specific wavelength would be observed as a negative Cotton effect of equal magnitude for the other. spectroscopyeurope.comchiralabsxl.com

Detailed research findings on analogous chiral aromatic systems demonstrate the utility of this approach. For example, studies on various chiral amines have shown that distinct CD signals can be produced for each enantiomer, allowing for clear differentiation. utexas.edu The sign and magnitude of the Cotton effects are directly related to the electronic transitions within the molecule's chromophores—in this case, the substituted aniline (B41778) ring—and how these transitions are perturbed by the asymmetric environment of the chiral center.

Furthermore, CD spectroscopy would be instrumental in determining the enantiomeric purity of a synthesized sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, a property that allows for the precise quantification of enantiomeric excess (ee). nih.gov

In a hypothetical scenario, the CD spectrum of a chiral derivative of this compound would be measured in a suitable solvent. The resulting data, plotting the difference in molar absorption (Δε) against wavelength, would provide a unique fingerprint for each enantiomer.

Below is an illustrative data table representing the type of information that would be obtained from a CD spectroscopic analysis of a hypothetical chiral derivative, (R)- and (S)-5-chloro-N-ethyl-2-(1-hydroxyethyl)aniline.

EnantiomerWavelength (λ max) [nm]Molar Circular Dichroism (Δε) [M-1cm-1]Associated Electronic Transition
(R)-Isomer295+2.8π → π
(S)-Isomer295-2.8π → π
(R)-Isomer250-1.5π → π
(S)-Isomer250+1.5π → π
(R)-Isomer220+4.1n → σ
(S)-Isomer220-4.1n → σ

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a CD spectroscopy experiment for a pair of enantiomers. The specific wavelengths and Δε values would depend on the exact molecular structure and experimental conditions.

Theoretical and Computational Chemistry Studies of 5 Chloro N Ethyl 2 Methoxyaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. niscpr.res.in For a molecule like 5-chloro-N-ethyl-2-methoxyaniline, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311+G**, to model its electronic and structural properties. niscpr.res.inresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes:

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) rather than a transition state.

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental modes of molecular vibration, which can be correlated with experimental infrared (IR) and Raman spectra.

Below is a table of illustrative optimized geometric parameters for the core aniline (B41778) structure, based on published data for the related compound 5-chloro-2-methoxyaniline (B1222851). niscpr.res.in The addition of an N-ethyl group would introduce further parameters related to the C-N-C bond angle and the C-C and C-H bonds of the ethyl substituent.

ParameterBond/AngleIllustrative Calculated Value (Å or °)
Bond LengthC-Cl1.760
Bond LengthC-O (methoxy)1.410
Bond LengthC-N (amine)1.430
Bond LengthC-C (aromatic)1.385 - 1.395
Bond AngleC-O-C (methoxy)109.5
Bond AngleCl-C-C (aromatic)120.0

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. acs.org A smaller gap suggests the molecule is more reactive and can be more easily excited. acs.org

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the electronegative oxygen, nitrogen, and chlorine atoms, while positive potential would be concentrated around the hydrogen atoms. niscpr.res.in

The following table presents representative electronic properties derived from HOMO-LUMO analysis, based on values for similar aniline derivatives. niscpr.res.inresearchgate.net

ParameterIllustrative Calculated Value (eV)Significance
EHOMO-5.50Electron-donating ability
ELUMO-0.50Electron-accepting ability
Energy Gap (ΔE)5.00Chemical reactivity and stability

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

IR Frequencies: As mentioned, vibrational frequency calculations yield the wavenumbers for IR-active modes. These theoretical values are often scaled by a constant factor to better match experimental data, accounting for systematic errors in the calculations. niscpr.res.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). uq.edu.au Theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be highly accurate, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.

This table shows illustrative assignments for key vibrational frequencies, comparing theoretical predictions to typical experimental ranges for the functional groups present.

Vibrational ModeFunctional GroupIllustrative Calculated Frequency (cm-1)Typical Experimental Range (cm-1)
N-H StretchSecondary Amine33503300-3500
C-H Stretch (Aromatic)Benzene (B151609) Ring31003000-3100
C-H Stretch (Aliphatic)Ethyl Group29502850-3000
C=C Stretch (Aromatic)Benzene Ring16001450-1600
C-O StretchMethoxy (B1213986) Group12501200-1300
C-Cl StretchAryl Chloride750700-850

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like the C-N and C-C bonds in the N-ethyl group of this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. This is often achieved by creating a Potential Energy Surface (PES) map, where the molecule's energy is calculated as a function of one or more dihedral angles. By systematically rotating these bonds and calculating the energy at each step, a map of low-energy valleys (stable conformers) and high-energy peaks (transition states) can be generated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations study their behavior over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

To study solvation effects, the molecule of interest is placed in a simulated box filled with solvent molecules (e.g., water). The simulation can then provide insights into:

The structure of the solvent around the solute.

The formation and lifetime of intermolecular interactions, such as hydrogen bonds.

The influence of the solvent on the conformational preferences of the molecule.

In Silico Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for molecules like this compound are cornerstones of modern computational chemistry. These in silico studies provide deep insights into reaction mechanisms, kinetics, and selectivity by mapping the potential energy surface (PES) of a given chemical transformation. The process begins with obtaining an accurate, optimized ground-state geometry of the reactant molecule. For the closely related compound 5-chloro-2-methoxyaniline (5COMA), such calculations have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G** basis set to determine its global minimum energy structure. niscpr.res.inresearchgate.net This foundational data, including bond lengths, angles, and electronic properties, is the starting point for simulating chemical reactions.

To predict a reaction pathway, computational chemists model the interaction of the substrate, such as an aniline derivative, with a reactant. Methods like DFT are employed to calculate the energy changes as the reactants approach each other and transform into products. A critical objective is to locate the transition state (TS), which corresponds to the highest energy point along the minimum energy reaction path—a first-order saddle point on the PES. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate. acs.org

Various algorithms are implemented in quantum chemistry software packages like Gaussian to locate these elusive transition states. Methods include synchronous transit-guided quasi-Newton (STQN) techniques (e.g., QST2, QST3) or eigenvector-following methods like the Berny optimization (Opt=TS). ucsb.eduyoutube.com A successful transition state calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate, for instance, the formation or breaking of a specific bond. ucsb.edu

While specific reaction pathway analyses for this compound are not extensively documented in the literature, studies on analogous systems illustrate the approach. For example, the SN2 mechanism of the Menshutkin reaction (alkylation of an amine) has been modeled computationally, providing detailed geometries of the reactant complex and the transition state. ucsb.edu Similarly, the mechanism of sulfa-Michael additions has been investigated, comparing the efficacy of using transition state calculations versus intermediate structures to predict reaction rates. acs.org These studies underscore the power of computational methods to elucidate complex reaction mechanisms at a molecular level.

Table 1: Computational Methods for Reaction Pathway Analysis of Aniline Derivatives and Related Compounds
Reaction TypeComputational MethodBasis SetKey FindingsReference
General Vibrational AnalysisDFT (B3LYP)6-311+G**Optimized geometry, vibrational frequencies, and electronic properties of 5-chloro-2-methoxyaniline. niscpr.res.inresearchgate.net
Menshutkin Reaction (SN2)HF, MP2, DFT (B3LYP)6-31+G(d,p)Location and verification of transition states and reactant complexes; calculation of activation barriers. ucsb.edu
Sulfa-Michael AdditionDFT (M06-2X)def2-TZVPPComparison of transition state versus intermediate structures for predicting reaction kinetics. acs.org
Oxidative PolymerizationDFT (B3LYP)6-31G(d,p)Investigation of reaction order and calculation of apparent activation energy for aniline polymerization. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. For chemical reactivity, QSPR models aim to predict the rate or equilibrium constant of a reaction based on a set of numerical parameters, known as molecular descriptors, derived from the molecule's structure. This approach can be particularly valuable for screening large numbers of compounds or for predicting the reactivity of novel molecules like this compound without the need for extensive laboratory experiments.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known reactivity data is compiled. Second, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. Quantum-chemical descriptors, derived from methods like DFT, are especially powerful for modeling reactivity as they can quantify electronic properties such as orbital energies (HOMO/LUMO), charge distributions, and bond orders. nih.gov

Once the descriptors are calculated, statistical methods such as Partial Least Squares (PLS) or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed reactivity. nih.gov A robust QSPR model should be both predictive for new compounds and interpretable, meaning the selected descriptors should provide insight into the underlying chemical mechanisms.

For classes of compounds related to this compound, QSPR and its counterpart for biological activity (QSAR) have been successfully applied. For instance, a QSPR model was developed to predict the reductive dehalogenation rates of halogenated aliphatic compounds using quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (Elumo) and bond order (BO). nih.gov In another study, a stepwise classification model based on calculated physicochemical parameters was created to predict the metabolic fate (specifically N-acetylation) of substituted anilines. nih.gov This study highlighted how ab initio calculations incorporating solvation effects could improve model accuracy. nih.gov Although a specific QSPR model for the chemical reactivity of this compound is not available, these examples demonstrate the viability of the approach for halogenated and substituted aniline compounds.

Table 2: Relevant Molecular Descriptors for QSPR Modeling of Reactivity in Substituted Anilines
Descriptor CategorySpecific Descriptor ExamplePotential Relevance to Reactivity
Quantum-ChemicalEnergy of HOMO (Highest Occupied Molecular Orbital)Relates to the ability of the molecule to donate electrons (nucleophilicity).
Energy of LUMO (Lowest Unoccupied Molecular Orbital)Relates to the ability of the molecule to accept electrons (electrophilicity).
Mulliken Atomic ChargesIndicates sites within the molecule that are prone to electrostatic interactions or nucleophilic/electrophilic attack.
Carbon-Halogen Bond OrderCan correlate with the ease of bond cleavage, for instance, in dehalogenation reactions. nih.gov
ConstitutionalMolecular Weight (Mw)A fundamental property that can influence transport and reaction rates. nih.gov
Atom Counts (e.g., N, Cl)Simple structural features that can be used in initial model building.
PhysicochemicalAverage Molecular Polarizability (α)Describes the molecule's ability to form induced dipoles, affecting intermolecular interactions. nih.gov
LogP (Octanol-Water Partition Coefficient)Measures hydrophobicity, which can influence reactivity in different solvent environments.

Synthesis and Characterization of Derivatives and Analogues of 5 Chloro N Ethyl 2 Methoxyaniline

Derivatization of the Methoxy (B1213986) Moiety

Ether Cleavage and Functionalization of the Hydroxyl Group

The cleavage of the methyl ether at the C2 position of 5-chloro-N-ethyl-2-methoxyaniline is a critical step in unlocking further derivatization possibilities. This transformation yields the corresponding phenol (B47542), 5-chloro-2-hydroxy-N-ethylaniline, a key intermediate for a variety of functionalization reactions.

A widely employed and effective method for the cleavage of aryl methyl ethers is treatment with boron tribromide (BBr₃). ufp.pt This Lewis acid readily coordinates to the ether oxygen, facilitating the nucleophilic attack by a bromide ion on the methyl group, leading to the formation of the desired phenol and bromomethane. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control its reactivity.

Once the 5-chloro-2-hydroxy-N-ethylaniline is obtained, the newly exposed hydroxyl group, along with the secondary amine, provides two reactive sites for further functionalization. For instance, acylation of the hydroxyl group can be achieved using various acylating agents. A study on the structurally related 5-chloro-2-hydroxy-N-phenylbenzamide demonstrated the successful reaction with chloro-substituted acid ethyl esters in the presence of a base like potassium carbonate to yield the corresponding ether-linked esters. researchgate.net This suggests that 5-chloro-2-hydroxy-N-ethylaniline could be similarly functionalized.

For example, the reaction with ethyl chloroacetate (B1199739) would yield ethyl 2-((4-chloro-2-(ethylamino)phenyl)oxy)acetate. Subsequent hydrolysis of the ester can provide the corresponding carboxylic acid, which can be further converted into amides or other derivatives.

Table 1: Representative Functionalization Reactions of 5-chloro-2-hydroxy-N-ethylaniline

ReagentProductReaction Type
Ethyl chloroacetateEthyl 2-((4-chloro-2-(ethylamino)phenyl)oxy)acetateO-Alkylation
Acetic anhydride4-chloro-2-(ethylamino)phenyl acetateO-Acylation
Benzoyl chloride4-chloro-2-(ethylamino)phenyl benzoateO-Acylation

Formation of Related Ethers

The phenolic hydroxyl group of 5-chloro-2-hydroxy-N-ethylaniline serves as a nucleophile for the synthesis of a variety of new ether derivatives. The Williamson ether synthesis is a classic and versatile method for this purpose. organic-chemistry.org This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ion. This potent nucleophile can then react with a range of alkyl halides or other electrophiles to form the desired ether.

The scope of this reaction allows for the introduction of diverse alkyl and aryl groups, thereby modulating the steric and electronic properties of the parent molecule. For instance, reaction with benzyl (B1604629) bromide would yield 5-chloro-N-ethyl-2-(benzyloxy)aniline, while reaction with ethyl iodide would produce 5-chloro-2-ethoxy-N-ethylaniline.

Table 2: Synthesis of Ether Derivatives from 5-chloro-2-hydroxy-N-ethylaniline

Alkylating AgentBaseProduct
Benzyl bromideK₂CO₃5-chloro-N-ethyl-2-(benzyloxy)aniline
Ethyl iodideNaH5-chloro-2-ethoxy-N-ethylaniline
Propargyl bromideK₂CO₃5-chloro-N-ethyl-2-(prop-2-yn-1-yloxy)aniline

Construction of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of various heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. The aniline (B41778) nitrogen and the activated aromatic ring can participate in a range of cyclization reactions.

One prominent example is the synthesis of quinoline (B57606) derivatives. The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a β-diketone under acidic conditions. While no specific examples utilizing this compound are documented, its structural features suggest its suitability for such transformations. For example, reaction with acetylacetone (B45752) could potentially yield a substituted quinoline.

Furthermore, the Vilsmeier-Haack reaction offers another route to quinolines. The reaction of an acetanilide (B955) with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of 2-chloroquinoline-3-carbaldehydes. rsc.org Acylation of the N-ethyl group of this compound, followed by treatment with the Vilsmeier reagent, could provide a pathway to novel quinoline derivatives.

Benzoxazines are another class of heterocyclic compounds that could potentially be synthesized from the 5-chloro-2-hydroxy-N-ethylaniline intermediate. The reaction of a phenol, an amine, and formaldehyde (B43269) is a common method for the preparation of benzoxazines. In this case, the intramolecular nature of the reaction, with the hydroxyl and ethylamino groups in proximity, could facilitate the formation of a benzoxazine (B1645224) ring upon treatment with a suitable aldehyde.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods to produce chiral analogues of this compound is a challenging yet potentially rewarding area of research. While the parent molecule is achiral, the introduction of a chiral center can be envisioned through several strategies.

One approach could involve the stereoselective N-alkylation of the precursor 5-chloro-2-methoxyaniline (B1222851) with a chiral ethylating agent. However, controlling the stereochemistry at the nitrogen atom can be difficult due to nitrogen inversion.

A more robust strategy would be to introduce a chiral substituent through one of the functionalization reactions described previously. For example, the O-alkylation of 5-chloro-2-hydroxy-N-ethylaniline with a chiral epoxide would introduce a stereocenter on the ether side chain.

Alternatively, if a chiral derivative of this compound were to be used in the construction of heterocyclic systems, the stereochemistry could be transferred to the final product. For instance, the Pictet-Spengler reaction of a chiral tryptamine (B22526) derivative with an aldehyde or ketone derived from the scaffold could lead to the formation of chiral β-carboline analogues.

Applications of 5 Chloro N Ethyl 2 Methoxyaniline and Its Derivatives in Materials Science and Specialized Organic Synthesis

Precursors in Polymer Chemistry

Substituted anilines are a significant class of monomers used in the synthesis of various polymers. The presence of functional groups like chloro, methoxy (B1213986), and N-ethyl on the aniline (B41778) ring can influence the polymerization process and the final properties of the polymer.

Monomers for Polycondensation and Addition Polymerization

Aniline and its derivatives can undergo oxidative polymerization, which is a type of addition polymerization, to form polyanilines. The N-ethyl group in 5-chloro-N-ethyl-2-methoxyaniline could potentially influence the polymerization mechanism and the structure of the resulting polymer. N-alkylation can affect the solubility and processability of the polymer. For instance, studies on N-ethylaniline have shown that the ethyl substituent can increase the reactivity of the monomer during polymerization due to its electron-donating nature. escholarship.org

Polycondensation reactions involving aniline derivatives often require the presence of another functional group, such as a carboxylic acid or an acyl chloride, to form polyamides or other condensation polymers. While this compound itself is not typically used directly in polycondensation, it could be chemically modified to introduce such functionalities.

Synthesis of Functionalized Polymers (e.g., conductive, optoelectronic)

Polyaniline is one of the most studied conductive polymers. The electrical and optical properties of polyaniline can be tuned by introducing substituents onto the aniline ring. The chloro and methoxy groups on this compound would be expected to modify the electronic properties of the corresponding polymer. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group would create a complex electronic effect, potentially influencing the band gap and conductivity of the polymer.

The synthesis of conductive polymers from aniline derivatives is typically achieved through chemical or electrochemical oxidative polymerization. rsc.org While there are no specific reports on the polymerization of this compound, the general procedure would involve the oxidation of the monomer in an acidic medium.

Table 1: Potential Polymerization Characteristics of Substituted Anilines

MonomerPolymerization MethodPotential Polymer Properties
AnilineOxidative PolymerizationConductive, electrochromic
N-ethylanilineOxidative PolymerizationIncreased solubility, modified conductivity
2-methoxyanilineOxidative PolymerizationAltered electronic and optical properties

Building Blocks for Agrochemical Intermediates

Aniline derivatives are crucial building blocks in the synthesis of a wide range of agrochemicals, including pesticides, herbicides, and fungicides. The specific substitution pattern on the aniline ring is key to the biological activity of the final product.

Synthesis of Intermediate Scaffolds for Pesticides (excluding final product efficacy)

The synthesis of pesticide scaffolds often involves the reaction of substituted anilines with other reagents to build up the core structure of the active ingredient. For example, chloro- and methoxy-substituted anilines are common starting materials. A patent describes the synthesis of 5-chloro-2-N-methyl-p-nitroaniline as an important intermediate for pesticides, highlighting the relevance of similar structures in this field. google.com While this is a different compound, it underscores the industrial interest in chloro- and amino-substituted anisole (B1667542) derivatives for agrochemical synthesis.

Herbicidal and Fungicidal Precursors (excluding final product efficacy)

In the development of new herbicides and fungicides, chemists often synthesize libraries of compounds based on a common scaffold. Substituted anilines like this compound could serve as a starting point for the synthesis of such libraries. The reactivity of the amine group allows for a variety of chemical transformations to introduce different functionalities, leading to a diverse set of potential agrochemical precursors.

Table 2: Examples of Aniline Derivatives in Agrochemical Synthesis

Aniline DerivativeIntermediate ForReference
5-chloro-2-N-methyl-p-nitroanilinePesticide Intermediate google.com

Ligand Synthesis in Coordination Chemistry

Anilines are versatile precursors for the synthesis of ligands used in coordination chemistry. The nitrogen atom of the amine group can coordinate directly to a metal center, or the aniline can be modified to create more complex multidentate ligands. Schiff base ligands, formed by the condensation of an aniline with an aldehyde or ketone, are a prominent class of ligands synthesized from aniline precursors. researchgate.netjocpr.com

Metal Chelation and Complexation Studies

The nitrogen atom of the ethylamino group and the oxygen atom of the methoxy group in this compound provide potential coordination sites for metal ions. This allows the molecule to act as a bidentate ligand, forming stable chelate rings with various transition metals. The formation of such metal complexes can significantly alter the electronic and steric properties of the parent molecule, opening avenues for diverse applications.

Research on analogous aniline derivatives has shown that they can form well-defined complexes with metals such as palladium, copper, and ruthenium. nih.govmdpi.com For instance, aniline derivatives are known to stabilize palladium(II) centers, creating air- and moisture-stable precatalysts for cross-coupling reactions. nih.gov The study of these complexes typically involves techniques like single-crystal X-ray diffraction to determine their three-dimensional structure, and spectroscopic methods such as FT-IR and NMR to confirm the coordination of the ligand to the metal center. The stability and stoichiometry of these complexes in solution can be investigated using methods like UV-Vis spectrophotometry.

While specific studies on the metal complexes of this compound are not readily found, the principles established for similar ligands suggest that it could form a range of coordination compounds with interesting structural and electronic properties.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from aniline-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. nih.gov Ruthenium(II) complexes bearing substituted aniline ligands, for example, have been shown to be effective catalysts for the transfer hydrogenation of ketones. researchgate.net Similarly, palladium-NHC (N-heterocyclic carbene) complexes stabilized by aniline ligands have exhibited high activity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.gov

The catalytic performance of such complexes is often influenced by the electronic and steric nature of the substituents on the aniline ring. The chloro and methoxy groups in this compound would modulate the electron density at the metal center, thereby influencing its catalytic activity. The N-ethyl group also contributes to the steric environment around the metal, which can affect the selectivity of the catalyzed reaction.

Although direct catalytic applications of metal complexes derived from this compound have not been reported, the established catalytic potential of related systems suggests that its metal complexes could be promising candidates for various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions. nih.gov

Development of Dyes and Pigments (Non-Biological Applications)

Substituted anilines are fundamental building blocks in the synthesis of a vast array of organic dyes and pigments. mdpi.com The amino group of anilines can be readily diazotized and then coupled with various aromatic compounds to produce azo dyes, which constitute the largest class of commercial colorants.

Chromophore Design and Synthesis

The general synthetic route to an azo dye involves the reaction of a primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline.

For instance, the diazotized this compound could be coupled with a naphthol derivative to produce a dye with a specific shade of red or orange. The general reaction scheme is as follows:

Step 1: Diazotization of this compound

Step 2: Azo Coupling with a Coupling Component (e.g., Naphthalen-2-ol)

Optical Properties and Stability Studies

The optical properties of a dye, such as its maximum absorption wavelength (λmax) and molar absorptivity (ε), are crucial for its application. These properties are intrinsically linked to the molecular structure of the dye. The substituents on the aromatic rings of an azo dye can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.

While specific data for dyes derived from this compound is not available, studies on similar azo dyes provide insights into the expected properties. For example, the introduction of electron-withdrawing groups like chlorine can lead to a bathochromic shift. The solvatochromic behavior of these dyes, which is the change in color with the polarity of the solvent, is also an important characteristic that is studied using UV-Vis spectroscopy in different solvents.

The stability of a dye to light, heat, and chemical agents is another critical factor for its practical use. This is often assessed through standardized tests that measure the fading of the color under specific conditions.

Intermediate in the Synthesis of Fine Chemicals and Specialty Organic Compounds

The reactivity of the functional groups in this compound makes it a useful intermediate in the synthesis of more complex organic molecules, including those with potential applications as fine chemicals and specialty compounds.

Synthesis of Pharmaceutical Intermediates (excluding any clinical data or therapeutic claims)

Aniline derivatives are common structural motifs in many pharmaceutical compounds. The specific substitution pattern of this compound could make it a valuable precursor for the synthesis of certain pharmaceutical intermediates. For example, the amino group can be acylated or alkylated, and the aromatic ring can undergo further electrophilic substitution reactions.

While direct examples of its use are not prevalent in the literature, related structures such as 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) have been described as important pharmacophoric fragments for certain enzyme inhibitors. The synthesis of such compounds often involves multi-step reaction sequences where the substituted aniline is a key starting material. The chloro and methoxy substituents on this compound could be strategically utilized to direct further chemical modifications or to influence the binding of the final molecule to a biological target. The synthesis of such intermediates is a critical step in the development of new chemical entities for medicinal chemistry research.

Environmental Fate and Degradation Pathways of 5 Chloro N Ethyl 2 Methoxyaniline

Photodegradation Studies in Aqueous and Atmospheric Environments

There is currently no available research on the photodegradation of 5-chloro-N-ethyl-2-methoxyaniline.

Identification of Photolytic Products

Without experimental studies, the products formed from the interaction of this compound with sunlight in water or the atmosphere remain unknown.

Quantum Yield Determination and Kinetic Studies

The efficiency and rate at which this compound might be broken down by light have not been determined.

Biodegradation Mechanisms by Microorganisms

Information regarding the breakdown of this compound by bacteria, fungi, or other microorganisms is not present in the current body of scientific literature.

Microbial Transformation Pathways and Metabolite Identification

The metabolic pathways that microorganisms might use to degrade this compound and the resulting intermediate or final metabolites have not been investigated.

Factors Influencing Biodegradation Rates (e.g., pH, temperature, nutrient availability)

The environmental conditions that could promote or inhibit the microbial degradation of this compound are yet to be studied.

Chemical Stability and Hydrolysis under Varied Environmental Conditions

There is a lack of data on the chemical stability of this compound and its potential to undergo hydrolysis—reaction with water—under different environmental pH and temperature conditions.

Adsorption and Leaching Behavior in Soil and Sediment

The mobility of an organic compound like this compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles versus remaining dissolved in the aqueous phase. This behavior is critical for determining its potential to leach into groundwater or be transported via surface runoff.

The primary mechanism for the adsorption of non-polar organic compounds in soil is partitioning into soil organic matter. The key parameter used to quantify this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to soil particles, reducing its mobility and leaching potential. Conversely, a low Koc value suggests the compound will remain more readily in the soil solution and be more prone to leaching.

For substituted anilines, several structural features influence their adsorption behavior:

Hydrophobicity: The presence of the ethyl group on the nitrogen atom in this compound would be expected to increase its hydrophobicity compared to its parent aniline (B41778). This generally leads to a higher affinity for organic carbon and thus a higher Koc value.

Chlorine Substitution: The chlorine atom also contributes to the molecule's hydrophobicity, further favoring adsorption.

Methoxy (B1213986) Group: The methoxy group can influence the electronic properties of the aromatic ring and its interaction with soil components.

pH-Dependence: As an aniline derivative, this compound is a weak base. In acidic soils, the amine group can become protonated, forming a cation. This cationic species can then strongly adsorb to negatively charged clay minerals and organic matter through cation exchange mechanisms, significantly reducing its mobility.

Without experimental data, the Koc for this compound can be estimated using quantitative structure-activity relationship (QSAR) models. These models use the chemical's structure to predict its physicochemical properties.

Hypothetical Data Table Based on General Principles:

Soil/Sediment PropertyExpected Influence on Adsorption of this compoundRationale
High Organic Carbon Content Increased AdsorptionHydrophobic partitioning of the molecule into organic matter.
High Clay Content Increased Adsorption (especially at low pH)Cation exchange if the aniline group is protonated.
Low Soil pH (Acidic) Increased AdsorptionProtonation of the amine group leads to stronger binding.
High Soil pH (Alkaline) Decreased AdsorptionThe molecule remains in its neutral, less strongly bound form.

Environmental Risk Assessment Methodology (Focus on chemical persistence and transformation, not ecotoxicity or safety profiles)

The environmental risk assessment of a chemical like this compound, with a focus on its persistence and transformation, follows a structured framework established by regulatory agencies worldwide. The core objective is to determine if the substance persists in the environment long enough to potentially cause exposure and whether its transformation products are of concern.

Persistence (P) Assessment:

The persistence of a substance is evaluated by its degradation half-life in various environmental compartments (air, water, soil, sediment). A chemical is generally considered persistent if its half-life exceeds specific regulatory criteria.

The assessment would involve:

Data Collection/Generation: Ideally, this involves standardized laboratory studies simulating environmental conditions:

Ready Biodegradability Tests (e.g., OECD 301 series): These screening tests determine if the substance can be rapidly and completely biodegraded by microorganisms under aerobic conditions.

Simulation Studies (e.g., OECD 307, 308, 309): If the substance is not readily biodegradable, these more complex studies measure its rate of degradation in environmentally relevant matrices like soil, water-sediment systems, and surface water.

Evaluation against P Criteria: The measured half-lives are compared to regulatory thresholds. For example, under the European REACH regulation, a substance may be considered persistent if:

Half-life in marine water > 60 days

Half-life in freshwater or estuarine water > 40 days

Half-life in marine sediment > 180 days

Half-life in freshwater or estuarine sediment > 120 days

Half-life in soil > 120 days

Transformation (T) Assessment:

This part of the assessment focuses on identifying the products formed during the degradation of the parent compound. The key steps are:

Identification of Transformation Products: During the simulation studies mentioned above, analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are used to identify the major degradation products. For this compound, potential transformation pathways could include:

N-dealkylation: Removal of the ethyl group to form 5-chloro-2-methoxyaniline (B1222851).

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Dechlorination: Removal of the chlorine atom.

Demethoxylation: Removal of the methoxy group.

Ring cleavage: Breaking of the aromatic ring, which typically represents a more complete stage of degradation.

Exploration of Biological Activities and Mechanistic Insights Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms In Vitro

Comprehensive studies detailing the inhibitory effects of 5-chloro-N-ethyl-2-methoxyaniline on specific enzymes are not currently available in published research.

Specific Enzyme Target Identification and Binding Studies

There is no publicly accessible data identifying specific enzyme targets for this compound or detailing any binding studies that may have been conducted.

Kinetic Characterization of Enzyme Inhibition

Information regarding the kinetic characterization of enzyme inhibition by this compound, such as the determination of inhibition constants (K_i) or the mode of inhibition (e.g., competitive, non-competitive), is not available in the scientific literature.

Molecular Interaction Studies with Biomolecules (e.g., DNA, Proteins, Lipids)

Detailed investigations into the direct molecular interactions of this compound with key biomolecules have not been reported.

Binding Affinity and Stoichiometry Determination

There is a lack of available data concerning the binding affinity (e.g., dissociation constant, K_d) and stoichiometry of the interaction between this compound and biomolecules such as proteins, DNA, or lipids.

Conformational Changes Induced by Interaction

No studies have been published that describe any conformational changes induced in biomolecules upon binding with this compound.

Receptor Binding Studies (Purely Mechanistic, Non-Physiological Context)

Mechanistic studies focusing on the binding of this compound to specific receptors, independent of physiological outcomes, are not present in the available body of scientific research.

Ligand-Receptor Interactions at a Molecular Level

The specific interactions of this compound with biological receptors have not been extensively documented in publicly available research. However, the structural motifs present in the molecule, namely the halogen (chlorine) and the methoxy (B1213986) and ethyl groups on the aniline (B41778) ring, suggest potential for various non-covalent interactions that are crucial for ligand-receptor binding. Halogen bonds, where the chlorine atom can act as an electrophilic region (a σ-hole), may allow it to interact with nucleophilic residues in a protein's binding pocket. researchgate.netnih.gov The aromatic ring can participate in π-π stacking or hydrophobic interactions, while the N-ethyl and methoxy groups can influence the compound's conformation and steric fit within a receptor. researchgate.net

Computational Docking and Molecular Dynamics Simulations

To date, specific computational docking and molecular dynamics simulation studies for this compound are not found in the scientific literature. Such in silico methods would be invaluable in predicting its binding affinity and mode of interaction with various biological targets. For instance, docking studies could screen a library of proteins to identify potential receptors, and molecular dynamics simulations could then elucidate the stability of the ligand-receptor complex and the key interacting amino acid residues over time. nih.gov Studies on related methoxy-substituted derivatives have utilized these techniques to predict binding modes in enzyme catalytic sites, highlighting the potential of these methods. nih.gov

Fundamental Studies on Cellular Pathways

Direct research on the modulation of specific cellular pathways by this compound is currently unavailable. However, studies on the broader class of aniline compounds have demonstrated the potential for such molecules to influence cellular signaling. For example, aniline itself has been shown to activate oxidative stress-responsive signaling pathways, such as the MAPK subfamilies (ERK, JNK, and p38), and the transcription factors NF-κB and AP-1 in splenocytes. nih.gov Furthermore, other aniline derivatives have been observed to impact pathways like the PI3K/AKT/mTOR signaling cascade, which is involved in cell growth and autophagy. mdpi.comresearchgate.net These findings suggest that this compound could potentially modulate similar pathways, though experimental verification is required.

Future Research Directions and Unexplored Avenues in 5 Chloro N Ethyl 2 Methoxyaniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted anilines is a cornerstone of organic chemistry, with ongoing efforts to develop greener and more efficient methods. vixra.orgchemrxiv.orguva.nl For 5-chloro-N-ethyl-2-methoxyaniline, future research could focus on:

Catalyst- and Additive-Free Syntheses: Exploring reaction pathways that proceed without the need for metal catalysts or additives presents a green and cost-effective approach. beilstein-journals.org A recent study detailed a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, offering a potential strategy for creating aniline (B41778) derivatives. beilstein-journals.org

Photoredox Catalysis: The use of light to drive chemical reactions offers a mild and sustainable alternative to traditional methods. acs.org A one-pot cascade reaction to produce anilines from an amine and a cyclohexanone (B45756) using blue light has been developed, which could be adapted for the synthesis of this compound. acs.org

Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, provides a highly selective and environmentally friendly route to anilines. acs.org This approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts. acs.org

Smiles Rearrangement: A metal-free, one-pot synthesis of N,N-disubstituted anilines has been achieved through a Smiles rearrangement, showcasing a high tolerance for various functional groups and operational simplicity. acs.org

Table 1: Comparison of Synthetic Methodologies for Substituted Anilines

MethodologyAdvantagesPotential for this compound
Catalyst- and Additive-FreeGreen, cost-effective, operational simplicity. beilstein-journals.orgHigh, could reduce waste and cost.
Photoredox CatalysisMild conditions, high yields, fewer steps. acs.orgHigh, offers a sustainable alternative.
Chemoenzymatic SynthesisHigh chemoselectivity, mild conditions, sustainable. acs.orgHigh, avoids harsh reagents and catalysts.
Smiles RearrangementMetal-free, high functional group tolerance, scalable. acs.orgHigh, allows for diverse derivatization.

Exploration of Advanced Applications in Niche Materials Science Fields

The inherent properties of this compound make it a promising candidate for the development of advanced materials. Future research could explore its incorporation into:

Conducting Polymers: Aniline is a fundamental component of conducting polymers, and its derivatives are used to tune the material's properties. fapesp.br The specific substituents on this compound could lead to polymers with unique electronic and thermal characteristics.

Organic Functional Materials: Aromatic amines are crucial building blocks for a variety of organic functional materials, including fluorescent dyes. uva.nl The electronic properties of this compound could be harnessed to create novel dyes and sensors.

Integration into Complex Molecular Architectures for Functional Materials

The ability to integrate this compound into more complex molecular structures is key to unlocking its full potential in materials science. This could involve:

Palladium-Catalyzed C–H Olefination: A general method for the para-selective C–H olefination of aniline derivatives has been developed, which could be applied to this compound to create more complex, functionalized molecules. uva.nl

Multicomponent Reactions: Green, multicomponent reactions have been described for the synthesis of 2-arylmethyl N-substituted anilines, providing a straightforward route to complex aniline derivatives. beilstein-journals.org

Mechanistic Understanding of Undiscovered Reactivity Pathways

A deeper understanding of the reactivity of this compound is crucial for designing new reactions and applications. Future studies could focus on:

Electrochemical Halogenation: The selective mono- and di-halogenation of anilines can be controlled by the electrode potential, offering a way to further functionalize the aromatic ring of this compound. acs.org

Nucleophilic Aromatic Substitution: The chloro group at the 5-position can potentially act as a leaving group under specific conditions, allowing for the introduction of other functional groups.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. nih.govtandfonline.com Future modeling studies could include:

Quantitative Structure-Metabolism Relationships (QSMR): Computational models can predict the metabolic fate of substituted anilines, which is crucial for drug design. nih.gov

Prediction of Oxidation Potentials: Density functional theory and other computational methods can be used to predict the one-electron oxidation potentials of substituted anilines, providing insight into their reactivity. umn.eduresearchgate.net

Molecular Docking Studies: Modeling the interaction of aniline derivatives with biological targets can guide the design of new therapeutic agents. nih.gov

Table 2: Predicted Physicochemical Properties of Substituted Anilines

PropertyComputational MethodImportance
Metabolic FatePLS-DA, SIMCA nih.govDrug development, toxicology assessment
Oxidation PotentialDensity Functional Theory umn.eduReactivity prediction, materials design
DNA IntercalationSemiempirical Calculations nih.govDesign of cytotoxic agents

Bio-conjugation Strategies and Prodrug Design (Focus on chemical synthesis and stability, not efficacy or clinical trials)

The chemical structure of this compound makes it a candidate for bio-conjugation and the development of prodrugs. wikipedia.orgbiosyn.comrootsanalysis.com This involves the covalent attachment of the molecule to another entity, such as a protein or polymer, to enhance its properties. rootsanalysis.com

Synthesis of Prodrugs: Aniline derivatives can be modified to create prodrugs that are activated under specific physiological conditions. nih.govgoogle.comnih.gov For example, the amino group can be masked with a moiety that is enzymatically cleaved to release the active drug. nih.govijpcbs.com

Chemical Stability: The stability of the linkage in a bioconjugate or prodrug is critical. nih.gov Research into different linker chemistries and their stability under various conditions is essential for successful design. biosyn.com The hydrolysis rates of different amide-based prodrugs, for instance, are highly dependent on their structure. ijpcbs.com

Environmental Remediation Applications of Derivative Compounds

Derivatives of chlorinated anilines have potential applications in environmental remediation. nih.govresearchgate.netnih.gov

Biodegradation: Certain bacteria can degrade chlorinated anilines, and the efficiency of this process can be influenced by the presence of other compounds. nih.govbesjournal.com For example, the presence of aniline can improve the metabolic efficiency of o-chloroaniline degradation. nih.govbesjournal.com

Advanced Oxidation Processes (AOPs): AOPs are effective for removing aniline and its derivatives from wastewater. nih.govresearchgate.netnih.gov These processes generate highly reactive radicals that can break down the pollutants. mdpi.com

Adsorption: Materials like granular iron-carbon have been shown to effectively adsorb aniline and its derivatives from water. ugm.ac.id

Table 3: Environmental Remediation Technologies for Aniline Derivatives

TechnologyMechanismKey Findings
BiodegradationBacterial metabolism nih.govbesjournal.comCo-metabolism can enhance degradation rates. nih.govbesjournal.com Specific bacterial strains show high tolerance. besjournal.com
Advanced OxidationGeneration of hydroxyl radicals nih.govEfficient for complete mineralization of pollutants. mdpi.com
AdsorptionSurface binding to adsorbent material ugm.ac.idHigh removal efficiency and potential for regeneration. ugm.ac.id

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-N-ethyl-2-methoxyaniline, and how can reaction conditions be optimized?

  • Methodological Answer : A typical route involves acetylation of the aniline precursor (e.g., 5-chloro-2-hydroxyaniline) using acetic anhydride in ethyl acetate at 0°C, followed by hydrolysis and purification via solvent extraction . For N-ethylation, alkylation agents like ethyl bromide or reductive amination with ethylamine can be employed. Reaction optimization should focus on temperature control (e.g., maintaining 0°C during exothermic steps) and stoichiometric ratios (e.g., 2.3 equivalents of Ac₂O for complete acetylation) to minimize by-products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and chloro groups at positions 2 and 5, respectively).
  • HPLC-MS : To assess purity (>97%) and detect trace impurities (e.g., unreacted starting materials) .
  • Melting Point Analysis : Compare observed values with literature data to confirm crystallinity and purity .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Store under inert atmosphere (argon) at 4°C to prevent oxidation. Degradation can be monitored via periodic HPLC analysis for by-products like quinone derivatives, which form under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction intermediates be isolated and characterized during the synthesis of this compound derivatives?

  • Methodological Answer : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. For unstable intermediates (e.g., nitroso compounds), employ low-temperature crystallization in diethyl ether to prevent decomposition . Mass spectrometry (HRMS) and IR spectroscopy are critical for confirming functional groups in intermediates .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs (e.g., regioisomers)?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Distinguish regioisomers by correlating proton-proton spatial relationships.
  • X-ray Crystallography : Resolve ambiguity in substitution patterns for crystalline derivatives .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .

Q. How can degradation pathways of this compound under environmental stressors be systematically studied?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) in controlled chambers.
  • LC-QTOF-MS : Identify degradation products (e.g., dechlorinated or demethylated species) and propose pathways via fragmentation patterns .

Q. What experimental designs are effective for evaluating the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Assays : Test derivatives in vitro (e.g., enzyme inhibition) using a 10-point concentration range (1 nM–100 µM).
  • Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate assay specificity .
  • Longitudinal Studies : Track time-dependent effects (e.g., over 1 year) to identify delayed toxicity or adaptive responses .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in synthetic yields reported across studies?

  • Methodological Answer :

  • Replicate Conditions : Precisely match solvent grades, catalyst batches, and equipment (e.g., Schlenk lines for moisture-sensitive steps).
  • By-Product Analysis : Use GC-MS to identify side reactions (e.g., over-alkylation) that reduce yields .

Q. What statistical approaches validate the significance of contradictory bioactivity results in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish assay variability from true SAR trends.
  • Bootstrapping : Resample data to assess confidence intervals for IC₅₀ values .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point Range85–87°CDifferential Scanning Calorimetry
Purity (HPLC)≥97%Reverse-phase C18 column
Optimal Reaction Temperature0–25°C (acetylation step)Synthetic protocol
Degradation Half-Life (UV)48 hours (50% degradation at 254 nm)Accelerated stability testing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.